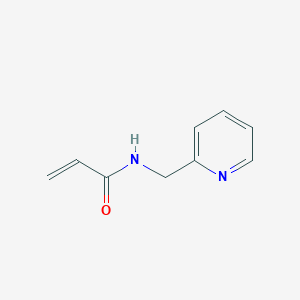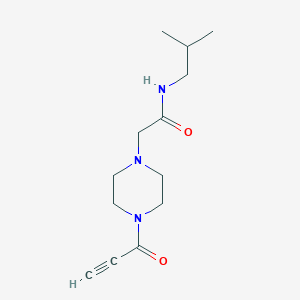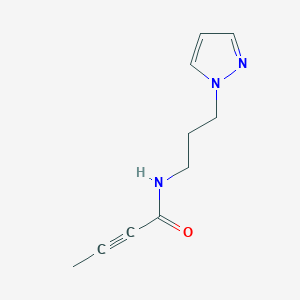![molecular formula C14H12F3N3OS B11044823 2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11044823.png)
2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that features a trifluoromethyl group, a thiazolo-pyridinone core, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, including the formation of the thiazolo-pyridinone core and the introduction of the trifluoromethyl and methylamino groups. One common approach is to start with a suitable pyridine derivative, followed by cyclization to form the thiazolo-pyridinone core. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(methylamino)-7-[4-(methyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C14H12F3N3OS |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H12F3N3OS/c1-18-13-20-12-11(22-13)9(6-10(21)19-12)7-2-4-8(5-3-7)14(15,16)17/h2-5,9H,6H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
ZJJYIVPNFYAKTH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11044742.png)
![1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11044753.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B11044754.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11044768.png)
![3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole](/img/structure/B11044776.png)
![2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044788.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044792.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044798.png)

![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11044804.png)
![ethyl [4-(2-methoxy-5-methylphenyl)-3,7a'-dimethyl-6-oxo-3a',4',5',6',7',7a'-hexahydrospiro[cyclohex-2-ene-1,3'-indol]-2'(1'H)-ylidene]acetate](/img/structure/B11044809.png)


